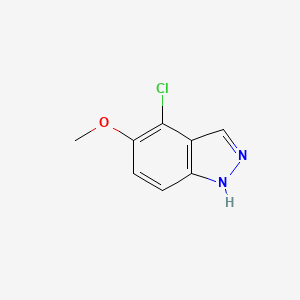

4-Chloro-5-methoxy-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUSCPKDJJZRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Pharmacological Potential of 4 Chloro 5 Methoxy 1h Indazole

Anticancer and Antiproliferative Activities of Indazole Derivatives

Indazole-containing compounds are prominent in oncology research, with several derivatives showing potent activity against cancer cells. researchgate.net Their mechanisms of action are diverse, often involving the inhibition of key proteins that regulate cell growth and proliferation. nih.gov

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Indazole derivatives have been successfully developed as inhibitors for a variety of these enzymes. nih.govwipo.int

Polo-like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a vital role in centriole duplication and mitosis. rsc.orgnih.gov Its overexpression is linked to the development of numerous cancers, including breast, colon, and lung cancer. nih.gov Indazole derivatives have emerged as powerful PLK4 inhibitors. nih.govrsc.org For instance, (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives show potent PLK4 inhibition. nih.gov A notable example, CFI-400945, is a single-digit nanomolar PLK4 inhibitor that has advanced to clinical trials. mdpi.com Furthermore, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized, with compound K22 displaying exceptional PLK4 inhibitory activity with an IC₅₀ value of 0.1 nM. nih.govrsc.org

Fibroblast Growth Factor Receptor (FGFR): The FGFR family of tyrosine kinases is a validated target in cancer therapy due to its role in cell proliferation and migration. nih.gov Multiple studies have identified indazole-based compounds as effective FGFR inhibitors. mdpi.comnih.govrsc.orgacs.org A series of 1H-indazol-3-amine derivatives were designed, leading to the identification of compound 7r as a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular activity IC₅₀ of 40.5 nM. rsc.org Another study reported 1H-indazole derivatives that inhibit FGFR1-3 in the micromolar range. mdpi.comacs.org

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that suppresses the immune system within the tumor microenvironment by metabolizing tryptophan. nih.govrsc.org Inhibiting IDO1 is a promising strategy in cancer immunotherapy. The indazole scaffold, being a bioisostere of tryptophan's indole (B1671886) ring, has been used to design potent IDO1 inhibitors. rsc.org Derivatives such as 3-substituted 1H-indazoles and 4,6-substituted-1H-indazoles have shown significant IDO1 inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar and sub-micromolar ranges. nih.govebi.ac.uk For example, compound 120, a 1H-indazole derivative, showed an IDO1 inhibitory IC₅₀ of 5.3 μM. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth and survival. nih.govnih.gov Consequently, PI3K is a major target for anticancer drug development. nih.gov Indazole derivatives have been identified as potent PI3K inhibitors. researchgate.netnih.gov A series of 3-amino-1H-indazole derivatives were found to inhibit the PI3K/AKT/mTOR pathway, with compound W24 showing broad-spectrum antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.43 to 3.88 μM. nih.gov Another study identified a 4,6-disubstituted-1H-indazole derivative (compound 172) as a selective inhibitor of the PI3Kδ isoform. mdpi.com

Tyrosine Threonine Kinase (TTK): TTK, a dual-specificity kinase, is upregulated in various cancers and its inhibition leads to cell growth suppression. nih.gov Researchers have developed 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives as potent TTK inhibitors. nih.govacs.org These compounds, optimized through a structure-guided approach, showed high potency with TTK IC₅₀ values under 10 nM and good cell-based activity. acs.org

Mitogen-activated Protein Kinase 1 (MAPK1): MAPK1 is a key component of the MAPK/ERK pathway, which is crucial for cell proliferation and survival in many cancers. mdpi.com In silico molecular docking studies have revealed a strong binding affinity of indazole-based sulfonamides to the MAPK1 active site, indicating their potential as anticancer agents. mdpi.com For example, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine showed a predicted binding energy of -8.34 Kcal/mol with MAPK1. mdpi.com Additionally, the derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to selectively activate extracellular signal-regulated kinases (ERK) within the MAPK pathway in hypopharyngeal carcinoma cells. nih.gov

| Target Kinase | Indazole Derivative Example | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| PLK4 | Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | 0.1 nM | nih.govrsc.org |

| FGFR1 | Compound 7r (1H-indazol-3-amine derivative) | 2.9 nM | rsc.org |

| IDO1 | Compound 120 (4,6-disubstituted 1H-indazole derivative) | 5.3 µM | nih.gov |

| PI3K (broad) | Compound W24 (3-amino-1H-indazole derivative) | 0.43-3.88 µM (on cancer cells) | nih.gov |

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | < 10 nM | acs.org |

| MAPK1 | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | -8.34 Kcal/mol (Binding Energy) | mdpi.com |

A hallmark of cancer is the dysregulation of the cell cycle and the evasion of programmed cell death (apoptosis). Many indazole-based compounds exert their anticancer effects by interfering with these fundamental processes. nih.govnih.gov

Research has shown that indazole derivatives can induce cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from dividing. rsc.orgnih.govplos.org For example, Suprafenacine, an indazole-hydrazide compound, destabilizes microtubules, leading to a G2/M arrest. plos.org Similarly, the 3-amino-1H-indazole derivative W24 was found to induce G2/M arrest in HGC-27 gastric cancer cells by regulating the protein Cyclin B1. nih.gov Another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, also caused G2/M arrest in human colorectal cancer cells. rsc.org

In addition to halting the cell cycle, these compounds can trigger apoptosis. The W24 derivative was shown to induce apoptosis by modulating the expression of pro-apoptotic proteins like BAD and anti-apoptotic proteins like Bcl-xL. nih.gov Suprafenacine initiates cell death through a mitochondria-mediated pathway, involving the loss of mitochondrial membrane potential and the activation of caspase-3. plos.org

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Several indazole derivatives exhibit anti-angiogenic properties by inhibiting key signaling pathways involved in this process. nih.gov The PI3K/AKT/mTOR pathway, a target of indazole inhibitors like W24, is known to play a role in tumor angiogenesis. nih.gov

Furthermore, some indazole compounds directly inhibit vascular endothelial growth factor receptors (VEGFRs), which are primary mediators of angiogenesis. Pazopanib, a clinically approved anticancer drug, is an indazole-based sulfonamide that functions as a potent tyrosine kinase inhibitor, targeting VEGFR among other kinases. nih.govresearchgate.net Other derivatives have been specifically designed as VEGFR-2 inhibitors. nih.gov The ability of these compounds to curb unwanted cellular proliferation and cut off a tumor's blood supply makes them valuable candidates for cancer therapy.

Antimicrobial Efficacy

Beyond their anticancer properties, indazole derivatives have been recognized for their broad-spectrum antimicrobial activity. nih.govresearchgate.net The heterocyclic indazole structure serves as a promising scaffold for the development of new antibacterial and antifungal agents.

Several studies have confirmed the efficacy of indazole derivatives against various bacterial pathogens. A new series of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives was synthesized and tested against both Gram-positive and Gram-negative bacteria. researchgate.net Within this series, the compound N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide demonstrated the highest antibacterial activity. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

The indazole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. ontosight.aismolecule.comnih.gov Derivatives of indazole have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines. While specific studies focusing solely on the anti-inflammatory properties of 4-Chloro-5-methoxy-1H-indazole are not extensively detailed in the provided results, the broader class of indazole compounds is known for these activities. For instance, some indazole derivatives have demonstrated the ability to reduce inflammation, suggesting potential therapeutic applications in inflammatory diseases. smolecule.com

Research into related indazole structures indicates that they can modulate immune responses. For example, certain indazole derivatives have been investigated for their immunomodulatory properties, with some compounds showing the ability to down-regulate immune responses through pathways like the PD-1/PD-L1 interaction. google.com This broader context of the indazole family's activity suggests that this compound may also possess immunomodulatory potential, though direct evidence is not available.

Receptor Modulatory Activities (e.g., Cannabinoid CB1 Receptors)

The modulation of cannabinoid receptors, particularly the CB1 receptor, is a significant area of investigation for indazole derivatives. While direct studies on this compound's interaction with CB1 receptors are not specified, related compounds from the indole and indazole classes have been identified as allosteric modulators. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or diminish the effects of the primary ligand. nih.gov

For instance, the compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a known allosteric modulator of the CB1 receptor. nih.gov Research on synthetic cannabinoids has also shown that the position of a chloro substituent on the indole core significantly affects binding affinity to the human CB1 (hCB1) receptor. nih.gov Specifically, chlorination at the 4- and 5-positions of the indole core has been found to reduce hCB1 binding affinity compared to other positions. nih.gov This suggests that the 4-chloro substitution in this compound could influence its potential interaction with the CB1 receptor.

It is important to note that while some indazole derivatives act as CB1 receptor agonists, others function as allosteric modulators with complex pharmacological profiles, sometimes enhancing agonist binding while antagonizing functional activity. acs.org

Other Investigated Therapeutic Applications

The therapeutic potential of indazole derivatives extends to various other areas, including oncology and cardiovascular diseases. nih.gov The indazole nucleus is a key component in several compounds investigated for anticancer activity. Some indazole derivatives have shown the ability to inhibit cancer cell proliferation. smolecule.com

In the context of cardiovascular health, indazole derivatives have been explored for their potential in treating conditions like hypertension. nih.gov For example, some compounds containing the indazole structure have been investigated as Rho kinase inhibitors, which can play a role in attenuating hypertension. nih.gov While these applications are noted for the broader class of indazole compounds, specific research focusing on this compound for these therapeutic purposes is not detailed in the provided information.

| Research Area | Investigated Activity of Related Indazole Compounds | Potential Implication for this compound |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines. | May possess anti-inflammatory properties. |

| Immunomodulation | Down-regulation of immune responses via PD-1/PD-L1 pathway. google.com | Could have immunomodulatory effects. |

| CB1 Receptor Modulation | Allosteric modulation of CB1 receptors. nih.gov Chloro-substitution at position 4 reduces hCB1 binding affinity in some synthetic cannabinoids. nih.gov | The 4-chloro group may influence its interaction with the CB1 receptor. |

| Anticancer | Inhibition of cancer cell proliferation. smolecule.com | Potential as a scaffold for anticancer drug development. |

| Cardiovascular | Rho kinase inhibition for hypertension. nih.gov | May have applications in cardiovascular disease research. |

Mechanistic Studies of 4 Chloro 5 Methoxy 1h Indazole Biological Interactions

Molecular Target Identification and Validation Approaches

The initial step in understanding the biological effects of 4-Chloro-5-methoxy-1H-indazole involves identifying its molecular targets. Indazole derivatives are well-recognized as kinase inhibitors, targeting enzymes that are often overactive in various cancers. Molecular targets for similar indazole-based compounds have been identified as serine/threonine kinases like MAPK1 (mitogen-activated protein kinase 1), which plays a critical role in cancer cell signaling pathways. Another key target class for indazole scaffolds is the CC-chemokine receptors (CCRs), such as CCR4, which are involved in inflammatory responses.

Target validation is a critical subsequent step to confirm that modulating the identified target with the compound leads to the desired therapeutic effect. This process often involves a combination of computational and experimental methods. Molecular modeling and docking software are used to perform in silico screening against libraries of known protein structures to predict potential binding sites. These computational hits are then validated experimentally. For instance, enzymatic assays can directly measure the inhibitory activity of the compound against a purified kinase. Cellular assays can then confirm that the compound affects the signaling pathway downstream of the target protein within a cellular context.

Ligand-Protein Binding Characterization and Energetics

Once a molecular target is validated, the specific interactions between this compound and the protein are characterized. This involves understanding the binding mode, the key amino acid residues involved, and the energetic forces driving the interaction. Molecular docking studies are frequently employed to predict the most favorable binding conformation of the ligand within the protein's active site. These studies suggest that indazole derivatives often form crucial hydrogen bonds with the protein's backbone. For example, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, anchoring the molecule in the binding pocket.

X-ray crystallography provides definitive, high-resolution structural information on the ligand-protein complex. Analysis of crystal structures of related indazole compounds reveals that the indazole ring and its substituents occupy specific pockets within the target protein. The interactions are typically a combination of:

Hydrogen Bonds: Formed between the indazole nitrogen atoms and polar amino acid residues.

Hydrophobic Interactions: The benzene (B151609) part of the indazole ring and the methoxy (B1213986) group can interact with nonpolar residues in the binding site.

Halogen Bonds: The chlorine atom at position 4 can participate in halogen bonding, a specific type of noncovalent interaction that can enhance binding affinity and selectivity.

Thermodynamic analysis helps to quantify the energetics of binding. The binding affinity, often expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), is a measure of the ligand's potency. These values are determined experimentally and are influenced by the sum of all intermolecular forces between the ligand and the protein.

Elucidation of Intracellular Signaling Pathway Modulation

The binding of this compound to its molecular target initiates a cascade of events that modulates intracellular signaling pathways. As many indazole derivatives are kinase inhibitors, their primary effect is to block the phosphorylation of downstream substrate proteins. For example, inhibition of MAPK1 can disrupt the RAS/RAF/MEK/ERK pathway, a central signaling cascade that regulates cell proliferation, differentiation, and survival. By blocking this pathway, such compounds can halt uncontrolled cell growth, a hallmark of cancer.

The specific pathway modulation depends on the identified target. If the target is a receptor like CCR4, the compound would act as an antagonist, blocking the binding of natural chemokines and thereby inhibiting downstream signaling that leads to immune cell migration and inflammation. Experimental techniques to elucidate these effects include Western blotting to measure the phosphorylation status of key signaling proteins and reporter gene assays to assess the transcriptional activity of pathway-dependent genes.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. These studies involve synthesizing and testing a series of related analogs to determine the contribution of each part of the molecule.

| Compound | C4-Substituent | C5/C6/C7-Substituent | Activity (pA2) |

|---|---|---|---|

| Analog 1 | -OCH3 | -H | High |

| Analog 2 | -OH | -H | High |

| Analog 3 | -H | -H | Low |

| Analog 4 | -OCH3 | Small alkyl group | Moderate |

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a target protein. Conformational analysis of indazole derivatives is performed using both computational methods and experimental techniques like X-ray crystallography. Crystal structure data for related compounds show that the fused ring system of the indazole core is nearly planar. However, the dihedral angle between the indazole ring system and other substituted parts of the molecule can vary significantly.

For example, in one N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide crystal structure, the dihedral angle between the indazole system and the benzene ring is 30.75°. This specific spatial arrangement is considered the bioactive conformation, the shape the molecule must adopt to fit optimally into the binding site of its target protein. The flexibility or rigidity of the molecule, determined by rotatable bonds, influences its ability to adopt this bioactive conformation.

The electronic and steric properties of the substituents on the indazole ring have a profound impact on bioactivity.

Electronic Effects: The nature of the substituents (electron-donating or electron-withdrawing) influences the electron distribution within the indazole ring system. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein. For instance, studies on related heterocyclic compounds have shown that electron-withdrawing groups like nitro (-NO2) can lower the energy levels of the molecule's frontier orbitals, which can be advantageous for charge transport and optoelectronic properties. The methoxy group (-OCH3) at position 5 is an electron-donating group, which can increase the electron density in the benzene portion of the indazole ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Steric Effects: The size and shape of substituents determine the steric fit of the molecule within the binding site. SAR studies on indazole arylsulfonamides targeting the CCR4 receptor showed that methoxy or hydroxyl groups at the C4 position were the most potent. This suggests that this position can accommodate these relatively small, polar groups. Conversely, only small groups were tolerated at positions C5, C6, or C7, indicating significant steric constraints in the corresponding subpockets of the receptor.

The chlorine atom at position 4 plays a specific and often crucial role in the molecule's interaction with its target. Halogen atoms, particularly chlorine, can significantly influence a compound's properties in several ways.

First, the chlorine atom is an electron-withdrawing group, which alters the electronic landscape of the indazole ring. Second, its size (steric bulk) must be accommodated by the binding pocket. SAR studies of antimalarial 4-aminoquinolines, a different heterocyclic system, emphasize the essential role of a chlorine atom at a specific position (position 7) for optimal activity. Replacing it with other groups often leads to a loss of potency, highlighting its importance for binding.

Significance of the Methoxy Group at Position 5 in Molecular Recognition

The methoxy group (-OCH₃) at the C5 position of the indazole ring is a key structural feature that can significantly influence the molecule's interaction with biological targets. Its impact stems from a combination of electronic and steric effects, as well as its potential to form specific non-covalent interactions.

In medicinal chemistry, a methoxy group is often introduced to modulate a compound's physicochemical properties and binding affinity. nih.gov The oxygen atom in the methoxy group is a hydrogen bond acceptor, which can be crucial for anchoring the ligand within a protein's binding pocket. The methyl component, on the other hand, can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues.

The precise role of the 5-methoxy group in a 4-chloro-1H-indazole scaffold would be highly dependent on the specific topology of the target protein's active site. For instance, in kinase inhibitors, a common application for indazole-based compounds, the 5-position often points towards the solvent-exposed region or interacts with residues near the hinge region. A methoxy group at this position could potentially:

Form a hydrogen bond: The oxygen atom could form a hydrogen bond with a donor group (like an amide -NH or a hydroxyl -OH) on an amino acid side chain or the peptide backbone.

Engage in hydrophobic interactions: The methyl group could fit into a small hydrophobic pocket, contributing favorably to the binding energy.

Structure-activity relationship (SAR) studies on broader classes of indazole derivatives often show that substitution at the 5-position is sensitive, with even small changes significantly altering biological activity. The presence of an electron-donating group like methoxy can also influence the electronic distribution within the indazole ring system, potentially modulating the strength of other interactions, such as those involving the pyrazole (B372694) nitrogen atoms.

Influence of N-Substitution on Biological Profile

Substitution at the nitrogen atoms (N1 or N2) of the indazole core is a critical determinant of a compound's biological and pharmacological profile. beilstein-journals.org The N-H of an unsubstituted 1H-indazole can act as a hydrogen bond donor, which is often a key interaction in binding to protein targets like kinases. When a substituent replaces this hydrogen, this donor capability is lost, but new interactions can be gained depending on the nature of the substituent.

The process of N-alkylation or N-arylation can lead to two different regioisomers: the N1-substituted and the N2-substituted indazole. These isomers have distinct electronic and steric profiles, and consequently, often exhibit different biological activities and metabolic stabilities. The regioselectivity of N-substitution is influenced by the other substituents on the indazole ring. beilstein-journals.org

For the this compound scaffold, N-substitution would have several predictable consequences:

Loss of Hydrogen Bond Donor: The primary N-H hydrogen bond donor function is eliminated. If this interaction is critical for binding to a specific target, N-substitution would likely lead to a loss of potency.

Introduction of New Functionalities: The N-substituent can be designed to introduce new interaction points. For example, an N1-alkyl chain could extend into a hydrophobic channel, or a substituent containing a basic amine could form a salt bridge with an acidic residue like aspartate or glutamate.

Altered Target Selectivity: The distinct three-dimensional shapes of N1- and N2-substituted isomers can lead to different selectivity profiles against a panel of related biological targets (e.g., a kinase panel). One isomer might fit perfectly into the active site of the intended target, while the other might bind more strongly to an off-target protein, leading to different efficacy and side-effect profiles.

In the context of developing kinase inhibitors, N-substituents on the indazole ring are often designed to interact with the solvent-exposed region of the ATP-binding site, allowing for significant chemical modifications to optimize potency and pharmacokinetic properties.

The following table summarizes the potential impact of these functional groups:

| Functional Group | Position | Potential Role in Molecular Recognition |

| Methoxy (-OCH₃) | C5 | Hydrogen bond acceptor (Oxygen); Hydrophobic interactions (Methyl); Modulates electronics of the indazole ring. |

| N-Substituent | N1 / N2 | Introduces new steric and electronic features; Can form hydrophobic, ionic, or hydrogen bonds; Modulates physicochemical properties (solubility, logP); Eliminates N-H hydrogen bond donor capability. |

Computational Chemistry and Molecular Modeling of 4 Chloro 5 Methoxy 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 4-Chloro-5-methoxy-1H-indazole. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and thermodynamic stability, which are crucial for predicting the molecule's chemical behavior.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where a proton migrates between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.netnih.gov Quantum chemical calculations are essential for determining the relative stability of these tautomers. Studies on the parent indazole molecule have shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form by approximately 21.4 kJ/mol. researchgate.net

The presence of substituents on the indazole ring influences the electronic distribution and can affect tautomeric preference. Electron-withdrawing groups, for instance, are known to further stabilize the 1H-tautomer. In the case of this compound, the chlorine atom at the 4-position acts as an electron-withdrawing group, while the methoxy (B1213986) group at the 5-position is electron-donating. DFT calculations would be used to precisely quantify the energy difference between the possible tautomers (1H and 2H) and isomers. Based on general principles for substituted indazoles, the 1H-tautomer of this compound is expected to be the most stable form. nih.govresearchgate.net

1H-tautomer: The proton is on the N1 nitrogen.

2H-tautomer: The proton is on the N2 nitrogen.

DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict the ground-state energies of these forms, confirming the predominance of the 1H-tautomer in equilibrium. acs.orgnih.gov

Quantum chemical methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts. acs.orgresearchgate.net

For this compound, GIAO/DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. rsc.orgrsc.org These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Studies on similar heterocyclic systems have demonstrated an excellent correlation between GIAO-calculated and experimentally measured NMR chemical shifts, making this a reliable method for confirming the correct structural and isomeric assignment of synthesized compounds. acs.orgresearchgate.net

| Atom Position | Calculated ¹³C Chemical Shift (ppm) [Method: GIAO/DFT] | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | 135.8 | 135.4 |

| C3a | 121.9 | 121.6 |

| C4 | 110.5 | 110.2 |

| C5 | 128.0 | 127.8 |

| C6 | 122.4 | 122.1 |

| C7 | 118.9 | 118.5 |

| C7a | 140.2 | 140.0 |

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. For this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity. Indazole scaffolds are known to interact with a variety of biological targets, including protein kinases. mdpi.com

The docking process involves placing the 3D structure of this compound into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function is then used to estimate the binding affinity and rank different binding poses.

Key interactions that are often observed for indazole derivatives include:

Hydrogen bonding: The N-H and nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, respectively.

π-π stacking: The aromatic indazole ring can engage in stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic interactions: The chloro and methoxy substituents can form hydrophobic contacts with nonpolar residues.

Docking studies on related indazole compounds have successfully predicted binding modes within targets like Mitogen-Activated Protein Kinase 1 (MAPK1) and Epidermal Growth Factor Receptor (EGFR), providing a rationale for their observed biological activities. mdpi.comresearchgate.net Similar studies on this compound would be instrumental in guiding its development as a potential therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For a class of compounds based on the this compound scaffold, QSAR can be a powerful tool for lead optimization.

A QSAR study involves:

Dataset Preparation: Synthesizing and testing a series of analogues of this compound where substituents at various positions are systematically modified.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed biological activity (e.g., IC₅₀ values).

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

QSAR studies on other heterocyclic compounds have shown that properties like lipophilicity and specific electronic features are often key drivers of activity. nih.gov A validated QSAR model for this compound analogues would allow for the virtual screening of new designs and prioritize the synthesis of compounds with potentially improved potency.

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex of this compound with its target protein and to explore its conformational flexibility within the binding site. researchgate.net

Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for the entire system (protein, ligand, and solvent). The simulation generates a trajectory that reveals how the interactions evolve over time. Analysis of the MD trajectory can confirm whether the key interactions predicted by docking are maintained, providing greater confidence in the binding mode. researchgate.net It also helps to understand the role of water molecules and the conformational changes the protein might undergo upon ligand binding. For indazole derivatives, MD simulations have been used to demonstrate the robust and stable binding of potent compounds within the active sites of their target proteins. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, reducing the time and cost associated with experimental testing. mdpi.comtandfonline.com

For this compound, a variety of ADMET properties can be predicted using established software and web servers. These models are typically built from large datasets of experimental results.

| Property Category | Predicted Parameter | Importance in Drug Development |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. | |

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Caco-2 Permeability | Models absorption across the gut wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity or side effects. |

| Plasma Protein Binding (PPB) | Affects the fraction of free drug available for therapeutic action. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Toxicity | hERG Inhibition | Assesses risk of cardiotoxicity. |

| Ames Mutagenicity | Predicts potential to cause genetic mutations. |

Advanced Analytical Methodologies for 4 Chloro 5 Methoxy 1h Indazole Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of novel compounds, providing fundamental insights into their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For 4-Chloro-5-methoxy-1H-indazole, ¹H and ¹³C NMR are critical for confirming the substitution pattern on the indazole ring.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each aromatic proton, the N-H proton of the pyrazole (B372694) ring, and the protons of the methoxy (B1213986) group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. The aromatic protons typically appear in the δ 6.5–8.5 ppm range. The methoxy group protons would be expected as a sharp singlet at approximately δ 3.8-4.0 ppm. The N-H proton is often a broad singlet and its chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts for the carbon atoms in the indazole ring would be observed in the aromatic region of the spectrum. The carbon attached to the electron-donating methoxy group would be shifted to a higher field compared to the carbon bonded to the electron-withdrawing chlorine atom.

Expected ¹H and ¹³C NMR Data: While specific data for this compound is not readily available, the table below shows data for a related analog, which illustrates the type of information obtained from NMR analysis.

| Technique | Compound | Observed Signals (δ, ppm) |

|---|---|---|

| ¹H NMR | 1-((2-chloro-5-methoxyphenyl) sulfonyl)-5-nitro-1H-indazole | 8.70 (d), 8.47 (dd), 8.37 (d), 8.33 (s), 8.20 (d), 7.55 (dd), 6.83 (d), 3.44 (s, 3H, OCH₃) cymitquimica.com |

| ¹³C NMR | 1-((2-chloro-5-methoxyphenyl) sulfonyl)-5-nitro-1H-indazole | 156.26, 144.56, 143.66, 141.42, 136.64, 131.10, 126.31, 124.56, 123.68, 118.30, 114.74, 113.81, 102.14, 56.32 cymitquimica.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching vibrations, C-H stretching from the aromatic ring and methoxy group, C=C and C=N stretching within the aromatic system, and C-O stretching of the methoxy group.

Characteristic IR Absorption Bands for Indazole Derivatives:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (Related Compounds) |

|---|---|---|---|

| N-H (Amine/Indazole) | Stretching | ~3300-3500 | 3464 cm⁻¹ for 3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione |

| C-H (Aromatic) | Stretching | ~3000-3100 | 3092 cm⁻¹ for an indazole-sulfonamide derivative cymitquimica.com |

| C-H (Aliphatic, -OCH₃) | Stretching | ~2850-2960 | 2810-2930 cm⁻¹ for an indazole-sulfonamide derivative cymitquimica.com |

| C=N/C=C (Aromatic Ring) | Stretching | ~1500-1620 | 1610 cm⁻¹ (C=N stretch) for 6-Methoxy-1H-indazol-5-amine |

| C-O (Methoxy) | Stretching | ~1250 | 1059 cm⁻¹ for an indazole-sulfonamide derivative cymitquimica.com |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

MS/HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₈H₇ClN₂O), the expected monoisotopic mass is approximately 182.0247 g/mol . The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. This technique is useful for identifying the compound in a mixture and assessing its purity. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the molecule. For a related compound, N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine, GC-MS analysis showed a top peak at m/z 161. uni.lu

Predicted Mass Spectrometry Data for an Isomer: The following table shows predicted collision cross-section data for an isomer, 4-chloro-5-methoxy-1H-indole, which highlights the type of data generated.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 182.03671 | 132.4 |

| [M+Na]⁺ | 204.01865 | 147.7 |

| [M-H]⁻ | 180.02215 | 134.6 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase C18 column is commonly used with a mobile phase gradient, such as acetonitrile (B52724) and water. The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total peak area detected, typically by a UV detector at various wavelengths (e.g., 254 nm). For instance, a related indole (B1671886) derivative showed a purity of 99.6% with a retention time of 3.26 minutes under specific HPLC conditions.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes and higher pressure, resulting in faster analysis times and improved resolution. This method is particularly valuable for high-throughput screening and for separating closely related impurities. The higher efficiency of UHPLC allows for more accurate purity determinations, which is critical in chemical research and development. While specific UHPLC methods for this compound are not detailed in the searched literature, their application would follow standard protocols for small organic molecules, providing rapid and precise purity analysis.

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available data, there are no published single-crystal X-ray diffraction studies specifically for this compound. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

While crystallographic data exists for structurally related indazole derivatives, such as N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, this information cannot be directly extrapolated to confirm the solid-state structure of this compound due to the influence of different substituents on the crystal packing and molecular conformation. google.comresearchgate.netiucr.org

The absence of specific X-ray crystallography data for this compound means that detailed, experimentally verified information on its crystal system, space group, and precise atomic coordinates is not currently available in the public domain.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Intermolecular Interactions | Data not available |

This table reflects the lack of publicly available X-ray crystallography data for the specified compound.

Chemoproteomics and Activity-Based Protein Profiling (ABPP)

Chemoproteomics and its sub-discipline, Activity-Based Protein Profiling (ABPP), are powerful techniques used to identify the protein targets of a small molecule within a complex biological system. These methods are crucial for elucidating the mechanism of action and potential off-targets of therapeutic compounds.

A thorough search of the scientific literature indicates that no specific chemoproteomics or ABPP studies have been published for this compound. While the general utility of these techniques is well-established for other kinase inhibitors and indazole-containing compounds, their application to identify the direct protein binding partners of this compound has not been reported. nih.govgoogleapis.comgoogle.comdrugbank.com Research on other indazole derivatives has highlighted their potential to interact with a range of protein kinases, but direct evidence of such interactions for this compound is lacking. nih.gov

Consequently, there is no direct experimental data identifying the specific protein targets or profiling the enzymatic activity modulation by this compound in a cellular or in vivo context.

Table 2: Identified Protein Targets of this compound via Chemoproteomics/ABPP

| Protein Target | Method of Identification | Cellular Context | Research Findings |

| Data not available | Not applicable | Not applicable | No specific protein targets have been identified through chemoproteomics or ABPP studies. |

This table reflects the lack of publicly available chemoproteomics and ABPP data for the specified compound.

Future Research Directions and Translational Perspectives for 4 Chloro 5 Methoxy 1h Indazole

Rational Design and Synthesis of Highly Selective and Potent Analogs

The rational design of analogs of 4-Chloro-5-methoxy-1H-indazole is a critical step toward developing clinically viable drug candidates. This process leverages computational modeling and established synthetic methodologies to create new molecules with improved therapeutic profiles.

Structure-Activity Relationship (SAR) Studies: A primary objective is to conduct extensive SAR studies to understand how modifications to the this compound core affect biological activity. Key areas for modification include:

Substitution at the N1 position: Introducing various aryl or alkyl groups can significantly influence binding affinity and selectivity. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is one established method for creating N-phenyl-1H-indazoles. beilstein-journals.org

Modification of the benzene (B151609) ring: Altering or adding substituents to the benzene portion of the indazole ring can modulate activity. For instance, studies on other indazoles have shown that substituents at the 4- and 6-positions can be crucial for inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Functionalization at the C3 position: Attaching different chemical moieties, such as carbohydrazide groups, to the C3 position has been shown to be important for the inhibitory activity of other indazole derivatives. nih.gov

Fragment-Led and Structure-Based Design: Advanced drug design techniques can accelerate the discovery of potent analogs. Fragment-led de novo design has been successfully used to discover 1H-indazole-based inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs). nih.gov Similarly, a structure-based approach, supported by computational analysis, has guided the design of 1H-indazole analogues as irreversible and mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov These methodologies can be applied to this compound to design derivatives that target specific protein kinases or other biological molecules with high precision. For example, a rational design approach was used to develop 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukaemia. researchgate.net

Advanced Synthesis Methods: Efficient synthetic routes are essential for generating a diverse library of analogs for screening. Recent advances include palladium- and copper-catalyzed reactions that allow for the construction of substituted indazoles under relatively mild conditions. nih.govbeilstein-journals.org Photocatalytic methods are also emerging for C-H amination, enabling the direct formation of bonds between indazoles and arenes. acs.org

Exploration of Novel Therapeutic Indications and Underexplored Biological Targets

The structural flexibility of the indazole nucleus suggests that its derivatives could have a wide range of pharmacological effects, making them candidates for various therapeutic applications. mdpi.com

Oncology: Cancer remains a primary focus for indazole-based drug discovery. mdpi.com Many indazole derivatives function as kinase inhibitors, a critical class of anticancer drugs. mdpi.com Future research should explore the potential of this compound analogs to inhibit kinases implicated in various cancers, such as:

Tyrosine Threonine Kinase (TTK) nih.gov

c-Kit, PDGFRβ, and FLT3 nih.gov

Extracellular signal-regulated kinases (ERK) nih.gov

Mitogen-activated protein kinase 1 (MAPK1) mdpi.com

Beyond kinase inhibition, indazoles have shown potential as inhibitors of other cancer-related targets like IDO1, which is involved in immune evasion by tumors. nih.gov

Inflammatory and Immunological Disorders: The anti-inflammatory properties of indazole derivatives are well-documented. nih.gov New analogs of this compound could be investigated as inhibitors of targets involved in inflammatory pathways, such as myeloid differentiation protein 2/Toll-like receptor 4 (MD2-TLR4), for conditions like acute lung injury. acs.org

Other Potential Indications: The broad biological activity of indazoles extends to antibacterial, antifungal, anti-HIV, and antidepressant effects. nih.gov Systematic screening of a library of this compound derivatives against a wide panel of biological targets could uncover novel therapeutic applications that are currently underexplored.

Development of Combination Therapies Involving Indazole Derivatives

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, to enhance efficacy and overcome drug resistance. Indazole derivatives, especially kinase inhibitors, are prime candidates for inclusion in combination therapy regimens. Future research could investigate the synergistic effects of this compound analogs with existing chemotherapeutic agents, targeted therapies, or immunotherapies.

Another approach involves creating hybrid molecules that combine the indazole scaffold with another pharmacologically active moiety into a single chemical entity. mdpi.com This strategy has been explored by hybridizing indazole with pyrimidine, a key component of nucleic acids, to create compounds with enhanced anti-proliferative potential. mdpi.com The marketed anticancer drug Pazopanib, for instance, contains both indazole and pyrimidine moieties. mdpi.com This concept could be applied to this compound to develop novel compounds with dual mechanisms of action.

Preclinical and Clinical Investigations for Translational Potential

Translating a promising compound from the laboratory to the clinic requires rigorous preclinical and clinical evaluation. For analogs derived from this compound, this pathway would involve several key stages.

Preclinical Development: After identifying a lead compound with high potency and selectivity, preclinical studies would be necessary to assess its drug-like properties. This includes evaluating its oral bioavailability, metabolic stability, and off-target activity. nih.gov Animal models, such as tumor xenograft models in rodents, are crucial for demonstrating in vivo efficacy. For example, a 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative demonstrated significant efficacy in an HCT116 tumor xenograft model. nih.gov

Clinical Trials: Compounds that show promise in preclinical studies can advance to clinical trials. Several indazole-based drugs are already approved or in clinical trials, providing a roadmap for development. mdpi.com Notable examples include Niraparib, an anticancer drug used for ovarian, breast, and prostate cancer, and Pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma. nih.gov The clinical development of a novel this compound derivative would follow the standard phases of clinical trials to establish its safety and efficacy in humans.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are transforming pharmacological research and drug discovery. nih.gov These technologies can be integrated into the research and development of indazole derivatives in several ways:

Predictive Modeling and de Novo Design: AI algorithms can analyze vast datasets to identify potential drug targets, predict the efficacy of new compounds, and optimize lead candidates. nih.gov ML models can learn from existing reaction data to predict the outcomes of chemical reactions and even propose novel, efficient synthetic routes. acs.orgnih.gov For indazole research, this could accelerate the design-make-test-analyze cycle.

Virtual Screening and Docking: Computational tools are already used to predict how well a compound might bind to a biological target. Molecular docking studies have been used to suggest that certain indazole-sulfonamide derivatives have a strong affinity for the MAPK1 protein. mdpi.com AI can enhance these simulations, allowing for the rapid virtual screening of thousands of potential indazole analogs against a panel of targets. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Chloro-5-methoxy-1H-indazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A typical synthesis involves cyclization reactions using hydrazide precursors under reflux conditions. For example, substituted hydrazides can be cyclized in polar aprotic solvents (e.g., DMSO) at elevated temperatures (110–120°C) for 12–24 hours. Optimization includes adjusting solvent polarity, temperature, and catalyst presence (e.g., POCl₃ for activating electrophilic positions). Post-reaction, distillation under reduced pressure followed by crystallization (water-ethanol mixtures) improves purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features like the methoxy group?

- Methodological Answer :

- NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR. In ¹³C NMR, the methoxy carbon resonates at ~55 ppm.

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O (1250–1050 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) validate molecular weight, while fragmentation patterns identify chlorine isotopes.

- X-ray Crystallography : Resolves bond lengths and angles, particularly the planar indazole core and methoxy orientation .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction in ice water, filtration removes insoluble byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradient) separates the target compound. Final recrystallization in ethanol-water (1:1 v/v) enhances purity. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. For short-term use, desiccators with silica gel are sufficient. Degradation is assessed via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed byproducts (e.g., loss of Cl or OCH₃ groups) .

Q. What are the typical derivatives of this compound, and how are they synthesized for structure-activity studies?

- Methodological Answer :

- N1-Substitution : Alkylation at the indazole N1 position using alkyl halides in DMF with K₂CO₃.

- C3 Functionalization : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts) introduces aryl groups.

- Methoxy Replacement : Demethylation (BBr₃ in CH₂Cl₂) yields 5-hydroxy intermediates for further derivatization .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) for this compound derivatives be resolved using software like SHELX?

- Methodological Answer : SHELXL refines crystal structures by iteratively adjusting atomic positions and thermal parameters. For bond-length outliers (e.g., C-Cl vs. C-O), validate against the Cambridge Structural Database (CSD) averages. Twinning or disorder is addressed via TWIN/BASF commands. Hydrogen bonding (e.g., C–H⋯S interactions) is modeled using restraints .

Q. What strategies are employed to address low reactivity in nucleophilic substitution reactions at the 4-chloro position of this compound?

- Methodological Answer :

- Catalysis : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) for cross-couplings.

- Microwave Assistance : Accelerate reactions (150°C, 30 min) to overcome kinetic barriers.

- Solvent Effects : High-polarity solvents (DMF, DMSO) stabilize transition states. Monitor progress via LC-MS to optimize conditions .

Q. How can computational modeling predict the reactivity and binding interactions of this compound in biological targets?

- Methodological Answer :

- Docking Studies : Use MOE or AutoDock to simulate ligand-protein interactions (e.g., carbonic anhydrase isoforms).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What mechanistic insights can be gained from studying the Vilsmeier-Haack reaction in synthesizing this compound analogs?

- Methodological Answer : The Vilsmeier-Haack reaction (POCl₃/DMF) forms chloro intermediates via iminium ion activation. Kinetic studies (NMR monitoring) reveal rate-determining steps, while isotopic labeling (²H/¹³C) tracks regioselectivity. Competing pathways (e.g., over-chlorination) are minimized by controlling POCl₃ stoichiometry .

Q. How should researchers resolve contradictions between spectral data (e.g., NMR) and crystallographic results for this compound derivatives?

- Methodological Answer :

Cross-validate data by: - Dynamic NMR : Detect conformational exchange (e.g., hindered rotation of methoxy groups).

- Hirshfeld Surface Analysis : Compare crystallographic packing effects with solution-state structures.

- Paramagnetic Shift Reagents : Differentiate overlapping proton signals in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.